molecular formula C18H21NO4 B6348303 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1327167-96-3

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348303
CAS No.: 1327167-96-3
M. Wt: 315.4 g/mol
InChI Key: DZGNTGMBHAPDHX-KTKRTIGZSA-N
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Description

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4. This compound features a unique spirocyclic structure, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps, typically starting with the construction of the spirocyclic core. One common method involves the [2,3]-Stevens rearrangement, which is a key step in the asymmetric synthesis of related compounds . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and the use of high-quality reagents.

Chemical Reactions Analysis

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. its spirocyclic structure suggests it may interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds include halichlorine and pinnaic acid, which also feature spirocyclic structures and exhibit significant biological activity Compared to these compounds, 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4

Properties

IUPAC Name

4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-16(10-9-14-7-3-1-4-8-14)19-15(17(21)22)13-23-18(19)11-5-2-6-12-18/h1,3-4,7-10,15H,2,5-6,11-13H2,(H,21,22)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGNTGMBHAPDHX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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